5-(3-Chloro-4-methoxyphenyl)picolinic acid
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Overview
Description
5-(3-Chloro-4-methoxyphenyl)picolinic acid is an organic compound with significant potential in various scientific fields. It is a derivative of picolinic acid, featuring a chloro and methoxy substituent on the phenyl ring. This compound is known for its versatility and is used in medicinal chemistry, materials science, and other research areas.
Preparation Methods
The synthesis of 5-(3-Chloro-4-methoxyphenyl)picolinic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and is known for its mild and functional group-tolerant conditions . The process involves the reaction of a boronic acid derivative with a halogenated picolinic acid under the influence of a palladium catalyst. The reaction conditions are generally mild, and the reagents used are environmentally benign .
Chemical Reactions Analysis
5-(3-Chloro-4-methoxyphenyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, resulting in the formation of 5-(4-methoxyphenyl)picolinic acid.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Scientific Research Applications
5-(3-Chloro-4-methoxyphenyl)picolinic acid has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activity.
Materials Science: The compound is explored for its properties in creating new materials with specific functionalities.
Biological Research: It is used to study various biological processes and interactions, particularly those involving metal ions.
Mechanism of Action
The mechanism of action of 5-(3-Chloro-4-methoxyphenyl)picolinic acid involves its interaction with specific molecular targets. It can bind to zinc finger proteins, altering their structure and function. This interaction disrupts zinc binding, inhibiting the function of these proteins, which are involved in viral replication and cell homeostasis . This mechanism makes the compound a potential antiviral agent.
Comparison with Similar Compounds
5-(3-Chloro-4-methoxyphenyl)picolinic acid can be compared with other picolinic acid derivatives:
Picolinic Acid: The parent compound, which lacks the chloro and methoxy substituents, is known for its role in zinc absorption and its neuroprotective effects.
Chromium(III) Picolinate: A well-known dietary supplement used to introduce chromium into the body.
Zinc Picolinate: Another dietary supplement that aids in zinc absorption.
Properties
IUPAC Name |
5-(3-chloro-4-methoxyphenyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c1-18-12-5-3-8(6-10(12)14)9-2-4-11(13(16)17)15-7-9/h2-7H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJAALGIKVQNADO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN=C(C=C2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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